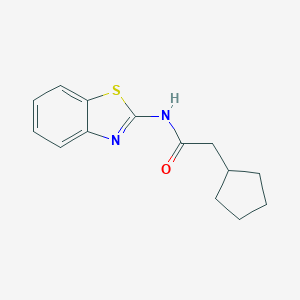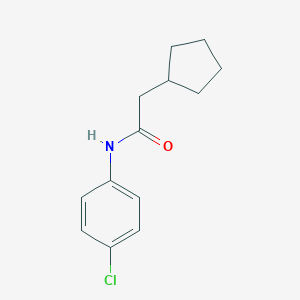![molecular formula C22H25ClN2O2 B308708 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are known to cause cellular damage. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, which are involved in the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide. One potential direction is the development of new drugs based on this compound. It has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. Additionally, the study of its potential toxicity and side effects is also an important area of future research.
Métodos De Síntesis
The synthesis method of 4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide involves several steps. The starting material for the synthesis is 4-chloro-3-nitrobenzoic acid, which is reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then coupled with cyclopentylacetic acid and protected with a Boc group. The final step involves the removal of the Boc group and coupling with 2-phenylethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H25ClN2O2 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
4-chloro-3-[(2-cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-11-10-18(22(27)24-13-12-16-6-2-1-3-7-16)15-20(19)25-21(26)14-17-8-4-5-9-17/h1-3,6-7,10-11,15,17H,4-5,8-9,12-14H2,(H,24,27)(H,25,26) |
Clave InChI |
WKBMSYVVZRHOFO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
SMILES canónico |
C1CCC(C1)CC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308626.png)
![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308630.png)
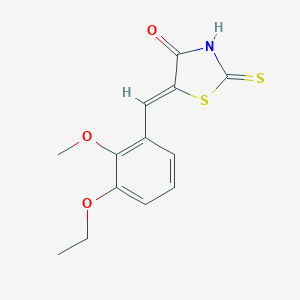
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B308632.png)
![7-{(4-Isopropylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B308635.png)



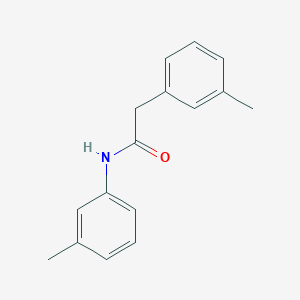
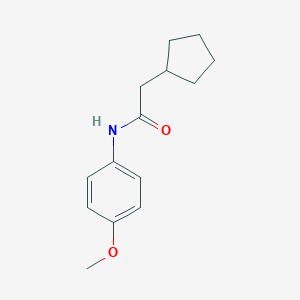
![N-[4-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B308644.png)
